1H-Indazol-1-amine
Overview
Description
1H-Indazol-1-amine is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring this compound is characterized by the presence of an amine group attached to the nitrogen atom in the indazole ring
Mechanism of Action
Target of Action
The primary targets of 1H-Indazol-1-amine are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets, the tyrosine kinases, by binding effectively with the hinge region of these enzymes . This interaction inhibits the enzymatic activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they are involved in .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. For instance, it has been demonstrated that this compound can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Pharmacokinetics
The compound’s ability to bind effectively with the hinge region of tyrosine kinases suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . For example, one derivative of this compound exhibited a potent anti-proliferative activity against the K562 cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 . This indicates that the chemical environment of this compound can impact its biological activity.
Biochemical Analysis
Biochemical Properties
1H-Indazol-1-amine plays a crucial role in biochemical reactions. It has been demonstrated that the this compound structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction with enzymes and proteins significantly influences the biochemical reactions within the cell .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been found that 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. As mentioned earlier, this compound acts as an effective hinge-binding fragment, binding effectively with the hinge region of tyrosine kinase . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits good enzymatic inhibition and modest anti-proliferative activity
Metabolic Pathways
It is known to interact with enzymes such as tyrosine kinase
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-1-amine can be synthesized through various methods, including:
Transition Metal-Catalyzed Reactions: A common approach involves the use of copper(II) acetate as a catalyst.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Metal-Free Reactions: Some methods do not require metal catalysts, such as the reaction of aryl hydrazones with montmorillonite K-10 under an oxygen atmosphere.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
1H-Indazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or azides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1H-Indazol-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Indazol-1-amine can be compared with other similar compounds such as:
1H-Indazole: Lacks the amine group, making it less reactive in certain chemical reactions.
2H-Indazole: A tautomeric form that is less thermodynamically stable than 1H-Indazole.
Imidazole: A five-membered ring containing two nitrogen atoms, used in different applications such as antifungal agents.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design further highlight its significance .
Properties
IUPAC Name |
indazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUZXDACSQYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472031 | |
Record name | 1H-Indazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33334-08-6 | |
Record name | 1H-Indazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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